N1-(4-isopropylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
Description
N1-(4-isopropylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by its unique structural features. The compound consists of two primary moieties: a 4-isopropylphenyl group attached to one amide nitrogen and a (1-methylpiperidin-4-yl)methyl group linked to the second amide nitrogen.
The compound’s molecular formula can be inferred as C20H30N3O2, with a molecular weight of approximately 332.5 g/mol (calculated based on structural analogs in –18). Its synthesis likely follows standard oxalamide coupling protocols, such as those using TBTU (tetramethyluronium tetrafluoroborate) and TEA (triethylamine) for amide bond formation, as described for related derivatives .
Properties
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-N'-(4-propan-2-ylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-13(2)15-4-6-16(7-5-15)20-18(23)17(22)19-12-14-8-10-21(3)11-9-14/h4-7,13-14H,8-12H2,1-3H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRZJZRXQJOYJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-isopropylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a synthetic compound with the molecular formula C12H23N3O2 and a molecular weight of 241.335 g/mol. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its interactions with various receptors and enzymes.
The compound is characterized by its oxalamide structure, which is known for its versatility in biological applications. Its synthesis typically involves the reaction of isopropylamine with oxalyl chloride, followed by a reaction with 1-methylpiperidin-4-ylmethylamine. The synthesis conditions often require an inert atmosphere and low temperatures to control reactivity.
The biological activity of this compound is believed to involve modulation of specific molecular targets, including receptors and enzymes. While detailed studies on its mechanism are still ongoing, preliminary research suggests that it may interact with opioid receptors, similar to other compounds in its class .
Biological Activity
Research indicates that this compound may exhibit significant biological activities, including:
- Analgesic Effects : Similar to μ-opioid receptor agonists, it may provide pain relief while potentially minimizing adverse effects associated with traditional opioids .
- Antimicrobial Properties : Investigations into related compounds have shown promise against various bacterial strains, suggesting that this compound could also possess antimicrobial activity.
Case Studies and Research Findings
Several studies have explored the structure-activity relationships (SAR) of similar compounds, providing insights into how modifications affect their biological properties. For instance, a study on related oxalamides demonstrated that specific substitutions could enhance receptor affinity and selectivity .
Table 1: Structure-Activity Relationship Data
| Compound | Receptor Affinity (Ki) | Biological Activity | Comments |
|---|---|---|---|
| 1 | 0.5 µM | Analgesic | High affinity for μ-opioid receptors |
| 2 | 0.9 µM | Antimicrobial | Effective against Gram-positive bacteria |
| 3 | >10 µM | Inactive | Poor receptor binding |
Safety and Toxicology
As with many synthetic compounds, understanding the safety profile is crucial. Current data suggests that this compound is primarily for research purposes and not intended for human or veterinary use. Toxicological assessments are necessary to evaluate its safety for potential therapeutic applications.
Comparison with Similar Compounds
Key Observations :
- Metabolic Stability : The 1-methylpiperidin-4-yl group in the target compound may reduce oxidative metabolism compared to unsubstituted piperidine derivatives (e.g., Compound 6 in ) .
- Stereochemical Impact : Piperidine substitution position (2-yl vs. 3-yl vs. 4-yl) influences bioactivity, as seen in HIV inhibitors where piperidin-2-yl derivatives showed superior antiviral potency .
Antiviral Activity
Structural analogs in –4 and 7 were designed as HIV entry inhibitors targeting the CD4-binding site. For example:
- Compound 6 : Exhibited IC50 values <1 μM against HIV-1 strains, attributed to optimal stereochemistry (piperidin-2-yl) and chloro-substituted aryl groups.
- Compound 27 : Demonstrated improved solubility due to hydroxymethyl-thiazole substituents but lower potency (IC50 ~5 μM).
The target compound’s isopropyl group may hinder viral envelope interactions compared to smaller substituents (e.g., chloro or methoxy), though its methylpiperidine moiety could enhance pharmacokinetics.
Enzyme Inhibition
and highlight oxalamides as cytochrome P450 4F11-activated inhibitors. For instance:
- N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide : Activated by CYP4F11 to release inhibitory metabolites, with EC50 values <10 nM.
The target compound’s isopropyl group may slow CYP-mediated activation compared to halogenated analogs, requiring tailored dosing regimens.
Q & A
Q. In Vitro Assays :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., RSK2) to measure IC values .
- Receptor Binding : Radioligand displacement assays (e.g., H-GABA for GABA receptors) quantify binding affinity (K) .
Q. Structural Insights :
- Molecular Docking : Employ software like AutoDock Vina to model interactions between the oxalamide core and target active sites (e.g., piperidine moiety in hydrophobic pockets) .
- Data Contradictions : Discrepancies in IC values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using reference inhibitors .
Q. What strategies resolve conflicting SAR (structure-activity relationship) data for oxalamide derivatives?
- Approach :
- Systematic Substituent Variation : Compare analogues with modified aryl (e.g., 4-fluorophenyl vs. 4-isopropylphenyl) or piperidine groups (e.g., methyl vs. pyridinyl substitutions) to isolate pharmacophore contributions .
- Free-Wilson Analysis : Statistically correlate substituent effects with activity trends (e.g., hydrophobicity of isopropyl groups enhancing membrane permeability) .
- Case Study : Substituting 1-methylpiperidine with morpholine (as in ) reduced antiviral activity, suggesting piperidine’s conformational rigidity is critical .
Q. How can computational methods guide the optimization of pharmacokinetic properties (e.g., bioavailability)?
- In Silico Tools :
- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration. For this compound, predicted logP ≈ 3.2 indicates moderate solubility .
- Metabolic Stability : Simulate phase I metabolism (e.g., cytochrome P450-mediated oxidation of piperidine) with Schrödinger’s MetaSite .
- Experimental Validation : Compare in vitro microsomal stability assays (human liver microsomes, t > 60 min suggests suitability for in vivo studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
